Gdc-0623

描述

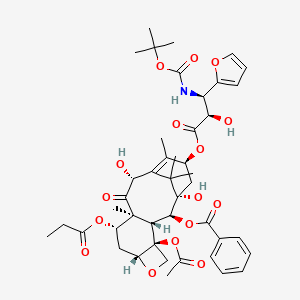

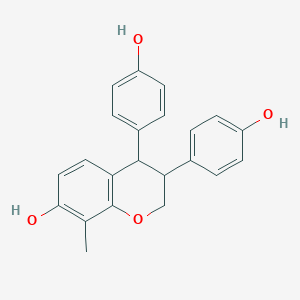

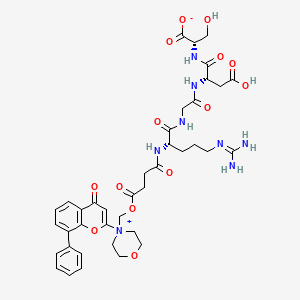

GDC-0623, also known as RG 7421, is a member of the class of imidazopyridines . It is a potent ATP non-competitive inhibitor of MEK1 (Ki = 0.13nM) and has efficacy against both mutant BRAF and mutant KRAS .

Molecular Structure Analysis

GDC-0623 is an organic compound that belongs to the class of imidazopyridines . Its molecular formula is C16H14FIN4O3 . It forms a strong hydrogen bond with Ser212 in MEK, which is critical for blocking MEK feedback phosphorylation by wild-type RAF .Physical And Chemical Properties Analysis

GDC-0623 has a molecular weight of 456.21 . Its exact mass is 456.01 . The compound is light yellow to gray in color .科学研究应用

Anti-Cancer Agent

GDC-0623 has shown strong anti-tumor activity and is considered a promising class of anti-cancer agents . It has been particularly effective in inhibiting KRAS/RAF driven tumors like melanoma and colorectal cancer .

MEK1 Inhibitor

GDC-0623 is a potent ATP-noncompetitive allosteric MEK1 inhibitor . The compound forms a strong hydrogen bond with Ser212 of MEK1, blocking MEK feedback phosphorylation of wild-type RAF .

Treatment for Various Tumors

In vitro, GDC-0623 showed a strong anti-tumor activity in a wide range of blood and solid tumors . It was particularly effective in leukemia CML and AML cell lines, and in solid tumors, it showed strong activity in almost all melanoma cell lines .

Biomarker Determination

Research involving GDC-0623 has aimed to define candidate tumors for treatment and gain insight into biomarkers and predictive models of response . Certain gene mutations and amplifications were found to be strong predictors of response .

Apoptosis Induction

GDC-0623 has been shown to dephosphorylate BIM to enhance its accumulation and promote apoptosis . This suggests a promising therapeutic strategy against KRAS mutant CRCs .

作用机制

Target of Action

GDC-0623, also known as DB11982 , is a potent ATP-noncompetitive allosteric inhibitor that primarily targets MEK1 and MEK2 . These are dual specificity mitogen-activated protein kinase kinases that play critical roles in the regulation of diverse cellular activities, including cell proliferation, survival, differentiation, and motility .

Mode of Action

GDC-0623 forms a strong hydrogen bond with Ser212 of MEK1 , blocking MEK feedback phosphorylation of wild-type RAF . This interaction inhibits the RAS/RAF/MEK/ERK signaling pathway, which is often deregulated in diverse human tumors .

Biochemical Pathways

The primary biochemical pathway affected by GDC-0623 is the RAS/RAF/MEK/ERK signaling pathway . By inhibiting this pathway, GDC-0623 prevents MEK phosphorylation in cells, resulting in more effective inhibition of pERK . It also blocks RAF activation through its effect on MEK .

Pharmacokinetics

In terms of pharmacokinetics, GDC-0623 is rapidly absorbed and distributed, with a terminal half-life of 4-6 hours . The effect of food or acidic beverage on GDC-0623 pharmacokinetics is inconclusive given the inter-patient and intra-patient variability .

Result of Action

The molecular and cellular effects of GDC-0623’s action include the inhibition of cell proliferation and the induction of apoptosis . In preclinical studies, GDC-0623 showed strong anti-tumor activity in a wide range of blood

安全和危害

未来方向

GDC-0623 has shown strong anti-tumor activity in preclinical studies and is currently in phase I clinical trials . It has been suggested that the combination of MEK inhibitors like GDC-0623 with agonist antibodies targeting the immunostimulatory CD40 receptor results in potent synergistic antitumor efficacy . This combination is a promising therapeutic concept, especially for the treatment of mutant Kras-driven tumors such as pancreatic ductal adenocarcinoma .

属性

IUPAC Name |

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FIN4O3/c17-13-7-10(18)1-4-14(13)20-15-12(16(24)21-25-6-5-23)3-2-11-8-19-9-22(11)15/h1-4,7-9,20,23H,5-6H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWVETIZUQEJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FIN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1168091-68-6 | |

| Record name | GDC-0623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1168091686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0623 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11982 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GDC-0623 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW67545I4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Trans-4-Aminocyclohexyl)methyl]-N-Butyl-3-(4-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B612134.png)

![6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole](/img/structure/B612146.png)